(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
Overview
Description
The compound “(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” is a derivative of the imidazole group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” can be represented by the InChI code: 1S/C10H13N3O.2ClH/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H .Physical And Chemical Properties Analysis
The molecular weight of “(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” is 191.23 . The compound is likely to be a solid at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory and Analgesic Activities
Indole derivatives also exhibit anti-inflammatory and analgesic activities . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown these activities along with a low ulcerogenic index .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . They play a main role in cell biology and have attracted increasing attention in recent years . The application of indole derivatives as biologically active compounds has shown various biologically vital properties .
Antimicrobial Activity
Indole derivatives possess antimicrobial activities . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antidiabetic Activity
Indole derivatives have shown potential as antidiabetic agents . They have been reported to show different biological activities, including antidiabetic activity .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activities . They have been found to show different biological activities, including antioxidant activity .
properties
IUPAC Name |
(5-methoxy-1-methylbenzimidazol-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-9-4-3-7(14-2)5-8(9)12-10(13)6-11/h3-5H,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGUVFRJNFDXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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